molecular formula C6H4O2S B12548677 Thieno[3,4-b]furan-6(4H)-one CAS No. 143723-14-2

Thieno[3,4-b]furan-6(4H)-one

Cat. No.: B12548677
CAS No.: 143723-14-2
M. Wt: 140.16 g/mol
InChI Key: OZKXERUQWVPGMG-UHFFFAOYSA-N
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Description

Thieno[3,4-b]furan-6(4H)-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,4-b]furan-6(4H)-one can be synthesized through several methods. One common approach involves the treatment of 3-hydroxythiophenes with methyl or ethyl bromoacetate and anhydrous potassium carbonate in acetonitrile under reflux conditions . Another method utilizes the Dieckmann condensation, employing sodium alkoxide–alcohol or sodium hydride–benzene as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]furan-6(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or other functional groups.

Scientific Research Applications

Thieno[3,4-b]furan-6(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,4-b]furan-6(4H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-b]furan-6(4H)-one is unique due to its specific ring structure, which imparts distinct electronic properties. This makes it particularly useful in the development of materials for organic electronics and as a versatile intermediate in synthetic chemistry.

Properties

CAS No.

143723-14-2

Molecular Formula

C6H4O2S

Molecular Weight

140.16 g/mol

IUPAC Name

4H-thieno[3,4-b]furan-6-one

InChI

InChI=1S/C6H4O2S/c7-6-5-4(3-9-6)1-2-8-5/h1-2H,3H2

InChI Key

OZKXERUQWVPGMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)S1)OC=C2

Origin of Product

United States

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